molecular formula C15H11N3O B13680840 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13680840
M. Wt: 249.27 g/mol
InChI Key: PWYORZZANSKSJZ-UHFFFAOYSA-N
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Description

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions are generally mild, and the process yields the desired product in good to excellent yields.

Industrial Production Methods

For industrial production, the same microwave-assisted method can be scaled up. The use of microwave irradiation ensures a fast and clean reaction, reducing the need for extensive purification steps. Additionally, the absence of solvents and catalysts minimizes waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

3-(8-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3O/c1-19-14-6-3-7-18-10-13(17-15(14)18)12-5-2-4-11(8-12)9-16/h2-8,10H,1H3

InChI Key

PWYORZZANSKSJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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